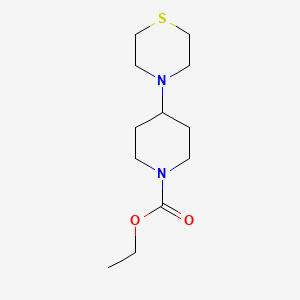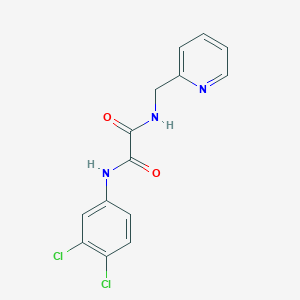![molecular formula C11H17N3O4S B5196137 N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B5196137.png)
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research due to its unique properties. DNBS belongs to the class of sulfonamide compounds and is commonly used as a hapten to induce an immune response in laboratory animals.
Wirkmechanismus
The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide involves the covalent binding of the compound to proteins, which leads to the formation of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide-protein conjugates. These conjugates are recognized by the immune system as foreign antigens, which then triggers an immune response. The immune response involves the activation of T cells and B cells, which produce antibodies against the N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide-protein conjugates.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide has been shown to induce a range of biochemical and physiological effects in laboratory animals. These effects include the activation of immune cells, the production of cytokines, and the development of inflammatory responses. N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide has also been shown to induce oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide in lab experiments is its ability to induce a specific immune response. This makes it a useful tool for studying the mechanisms of immune responses and for developing new therapies for immune-related diseases. However, there are also some limitations to using N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide in lab experiments. For example, the immune response induced by N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide may not accurately reflect the immune response in humans. Additionally, the use of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide may be limited by ethical considerations, as it involves the use of laboratory animals.
Zukünftige Richtungen
There are several future directions for research involving N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide. One area of research is the development of new therapies for immune-related diseases based on the mechanisms of immune responses induced by N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide. Another area of research is the development of new methods for synthesizing N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide and other sulfonamide compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide and to develop new methods for studying these effects.
Synthesemethoden
The synthesis of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 60%.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide has been widely used in scientific research as a hapten to induce an immune response in laboratory animals. It is commonly used to study the mechanisms of allergic reactions and autoimmune diseases. N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide is also used as a model antigen in immunological studies to investigate the cellular and molecular mechanisms of antigen-specific immune responses.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-13(2)9-3-8-12-19(17,18)11-6-4-10(5-7-11)14(15)16/h4-7,12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIWYPLSYAABMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B5196056.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5196065.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5196076.png)
![5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5196122.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)
![2-(4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5196127.png)
![{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5196140.png)
![9b-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B5196146.png)

